molecular formula C11H10O2 B1370849 5,6-Dihydronaphthalene-1-carboxylic acid

5,6-Dihydronaphthalene-1-carboxylic acid

Cat. No.: B1370849
M. Wt: 174.2 g/mol
InChI Key: GTYAOOWWEBTZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydronaphthalene-1-carboxylic acid (CAS 444914-74-3) is a versatile chemical building block belonging to the aryldihydronaphthalene (ADHN) class of compounds. ADHN derivatives are recognized as important synthetic intermediates in organic chemistry and are widely found in various natural products and bioactive compounds . This scaffold is significant for the rapid preparation of highly functionalized aryltetralins, aryltetrahydronaphthalenes, and arylnaphthalenes, which are valuable structures in medicinal and natural product chemistry . The dihydronaphthalene core is a privileged structure in drug discovery and development. Research into related analogs has demonstrated their application in designing potent receptor ligands, such as retinoic acid receptor (RAR) antagonists, highlighting the value of this chemotype in developing targeted therapeutics . Furthermore, the compound serves as a critical precursor in modern synthetic methodologies, including palladium-catalyzed carbonylation reactions, which are used to incorporate carboxylic acid functionalities into complex molecules under mild conditions . As a specialized building block, this compound offers researchers a strategic starting material for constructing diverse molecular libraries. Its molecular formula is C 11 H 10 O 2 . This product is intended for research purposes as a synthetic intermediate in organic synthesis, medicinal chemistry, and material science. Intended Use: For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

IUPAC Name

5,6-dihydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h2-3,5-7H,1,4H2,(H,12,13)

InChI Key

GTYAOOWWEBTZKY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1)C(=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,6-dihydronaphthalene-1-carboxylic acid with four structurally related compounds, focusing on synthesis, physicochemical properties, and applications.

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

  • Structure : Fully saturated tetrahydronaphthalene ring with methoxy groups at positions 5 and 6, and a carboxylic acid at position 2.
  • Synthesis: Synthesized via reduction of 5,6-dimethoxynaphthalene-2-carboxylic acid using lithium in liquid ammonia, achieving 42% overall yield. Challenges in crystallization due to residual starting material were noted.
  • Applications : Investigated as a dopamine agonist analog for neurological disorders due to structural similarity to apomorphine.

1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

  • Structure : Fully saturated tetrahydronaphthalene ring with a carboxylic acid at position 1.
  • Physicochemical Properties : pH range of 5.8–6.5, meeting pharmacopeial sterility standards. This stability makes it suitable for pharmaceutical formulations.
  • Applications : Used in the synthesis of carboxamide and nitrile derivatives for drug development.

5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid

  • Structure : Partially hydrogenated naphthalene ring (positions 5–8 saturated) with a carboxylic acid at position 1.
  • Synonyms: NSC448745, among others, indicating its historical use in diverse research contexts.

7,8-Dihydro-6-(1H-imidazol-1-yl)-1-naphthalenecarboxylic Acid

  • Structure : Dihydro-naphthalene ring (positions 7–8 saturated) with an imidazole substituent at position 6 and a carboxylic acid at position 1.
  • Unique Feature : The imidazole group introduces basicity and hydrogen-bonding capacity, influencing its interaction with biological targets.
  • Applications: Potential use in designing enzyme inhibitors or receptor ligands due to heterocyclic functionality.

Comparative Data Table

Compound Name CAS Number Hydrogenation Pattern Key Substituents Synthesis Yield (%) Key Applications
This compound Not provided Positions 5–6 COOH at 1 N/A Pharmaceutical intermediates
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid N/A Fully saturated OMe at 5,6; COOH at 2 42 Dopamine agonist analogs
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid N/A Fully saturated COOH at 1 N/A Drug precursor
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid 1049752-75-1 Positions 5–8 COOH at 1 N/A Research chemical
7,8-Dihydro-6-(1H-imidazol-1-yl)-1-naphthalenecarboxylic acid 89782-10-5 Positions 7–8 Imidazole at 6; COOH at 1 N/A Enzyme inhibitor design

Key Research Findings

  • Synthetic Efficiency : Methoxy-substituted derivatives (e.g., 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid) face challenges in purification, whereas unsubstituted analogs like this compound may offer better crystallinity.
  • Stability : Fully saturated derivatives (e.g., 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) demonstrate superior pH stability, meeting pharmacopeial standards for formulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-Dihydronaphthalene-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of naphthalene-1-carboxylic acid derivatives. Key variables include catalyst selection (e.g., Pd/C or PtO₂), solvent polarity (e.g., ethanol vs. acetic acid), and hydrogen pressure (1–3 atm). Post-synthesis purification often involves recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction monitoring via TLC or HPLC is critical to avoid over-reduction to fully saturated analogs .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its fully aromatic or fully saturated analogs?

  • Methodological Answer :

  • ¹H NMR : The dihydro structure shows distinct multiplet patterns for protons at positions 5 and 6 (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
  • IR : The carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and conjugated C=O stretch (~1680 cm⁻¹) are diagnostic.
  • MS : Molecular ion peaks at m/z 188 [M]⁺ and fragmentation patterns (e.g., loss of COOH) confirm the structure .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C in amber glass vials to prevent oxidation of the dihydro ring. Avoid prolonged exposure to light or humidity, as degradation products (e.g., naphthalene-1-carboxylic acid) can form, detectable via HPLC with UV absorption at 254 nm .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in carboxylation or electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can map electron density distributions, identifying reactive sites (e.g., C-2 for electrophilic substitution). Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) predict solvation effects on reaction kinetics. Compare with experimental kinetic data (e.g., Hammett plots) to validate models .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inert) of this compound across studies?

  • Methodological Answer :

  • Data Triangulation : Cross-reference bioassay conditions (e.g., microbial strains, pH, concentration ranges).
  • Structural Confirmation : Verify compound purity via NMR and LC-MS to rule out impurities or degradation.
  • Dose-Response Analysis : Use MIC (Minimum Inhibitory Concentration) assays with standardized protocols (CLSI guidelines) to reconcile discrepancies .

Q. How can environmental impact assessments evaluate the persistence and toxicity of this compound in aquatic systems?

  • Methodological Answer :

  • Persistence : Conduct OECD 301B biodegradability tests under aerobic conditions.
  • Toxicity : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201).
  • Analytical Detection : Employ SPE (Solid-Phase Extraction) followed by LC-MS/MS for trace quantification in water samples (detection limit ~0.1 ppb) .

Key Research Challenges

  • Stereochemical Control : The dihydro ring’s partial saturation complicates enantioselective synthesis. Chiral catalysts (e.g., BINAP-Ru complexes) are under investigation .
  • Biosynthetic Pathways : Comparative studies with microbial naphthalene degradation pathways (e.g., Pseudomonas spp.) may reveal enzymatic routes to dihydro derivatives .

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